molecular formula C6H9N3 B574627 (R)-5-(1-Aminoethyl)pyrimidine CAS No. 179601-39-9

(R)-5-(1-Aminoethyl)pyrimidine

Cat. No.: B574627
CAS No.: 179601-39-9
M. Wt: 123.159
InChI Key: GWCPZMRPJBYIFM-RXMQYKEDSA-N
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Description

(R)-5-(1-Aminoethyl)pyrimidine is a chiral pyrimidine derivative featuring an aminoethyl substituent at the 5-position of the pyrimidine ring. This compound is notable for its role as a structural component in bioactive molecules, such as the Rho-associated kinase (ROCK) inhibitor Y-27632. Y-27632, which contains the this compound moiety, is widely used in studies of cytoskeletal dynamics and apoptosis due to its high selectivity and potency (IC₅₀ values in the nanomolar range) . Its stereochemistry (R-configuration) is critical for binding to the ATP pocket of ROCK enzymes, underscoring the importance of chiral centers in pharmacological activity.

Properties

IUPAC Name

(1R)-1-pyrimidin-5-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5(7)6-2-8-4-9-3-6/h2-5H,7H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCPZMRPJBYIFM-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101285482
Record name (αR)-α-Methyl-5-pyrimidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179601-39-9
Record name (αR)-α-Methyl-5-pyrimidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179601-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-Methyl-5-pyrimidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-5-(1-Aminoethyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Amine Introduction: The amine group is introduced via reductive amination or nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.

    Purification: Employing crystallization or chromatography techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

(R)-5-(1-Aminoethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(R)-5-(1-Aminoethyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (R)-5-(1-Aminoethyl)pyrimidine involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-Based Compounds with Amino Substituents

2-(4-Aminophenyl)pyrimidin-5-amine (A337159)
  • Structure: A pyrimidine ring with a 4-aminophenyl group at position 2 and an amine at position 3.
  • Similarity to (R)-5-(1-Aminoethyl)pyrimidine: 0.95 (structural similarity score) .
  • Key Differences: Lacks the chiral aminoethyl group, which may reduce stereospecific interactions with enzymes like ROCK.
5-Amino-2-(4-bromophenyl)pyrimidine (A816493)
  • Structure : Bromophenyl substituent at position 2 and amine at position 4.
  • Similarity : 0.87 .
6-Amino-1,3-dimethyl-5-[(E)-2-(methyl-sulfanyl)benzylideneamino]pyrimidine-2,4(1H,3H)-dione
  • Structure: Features a methyl-sulfanyl benzylideneamino group and a dione ring system.
  • Key Differences: The sulfanyl and dione groups enhance hydrogen-bonding capacity but reduce membrane permeability compared to this compound .

Non-Pyrimidine Analogs with Similar Bioactivity

Fasudil (5-(1,4-diazepan-1-ylsulfonyl)isoquinoline)
  • Structure: Isoquinoline core with a diazepane sulfonyl group.
  • Comparison : Fasudil, like Y-27632, is a ROCK inhibitor but lacks a pyrimidine ring. It exhibits lower selectivity, targeting both ROCK and protein kinase A (PKA) .
  • Purity : ≥98% (comparable to Y-27632) .
PP2 (4-amino-5-(4-chlorophenyl)-7-(dimethylethyl)pyrazolo[3,4-d]pyrimidine)
  • Structure : Pyrazolo-pyrimidine hybrid with chlorophenyl and tert-butyl groups.
  • Comparison : Targets Src-family kinases instead of ROCK. The pyrazolo ring system confers distinct electronic properties, affecting binding kinetics .

Structural and Functional Data Table

Compound Core Structure Key Substituents Biological Target Purity Reference
This compound (in Y-27632) Pyrimidine (R)-1-Aminoethyl, cyclohexanecarboxamide ROCK ≥98%
2-(4-Aminophenyl)pyrimidin-5-amine Pyrimidine 4-Aminophenyl, amine Not specified N/A
Fasudil Isoquinoline 1,4-Diazepane sulfonyl ROCK, PKA ≥98%
PP2 Pyrazolo-pyrimidine 4-Chlorophenyl, tert-butyl Src kinases N/A

Pharmacological Implications

  • Chirality: The R-configuration in this compound is essential for ROCK inhibition, as demonstrated by the reduced activity of its S-enantiomer .
  • Substituent Effects : Bromine or sulfanyl groups in analogs (e.g., A816493) improve target affinity but may compromise pharmacokinetic properties due to increased molecular weight .

Biological Activity

(R)-5-(1-Aminoethyl)pyrimidine, a chiral amine compound featuring a pyrimidine ring, has garnered attention in various fields of research due to its unique biological properties. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacological applications, and comparative studies with similar compounds.

Overview of this compound

  • Chemical Structure : The compound is characterized by a pyrimidine ring and an aminoethyl side chain, which contribute to its biological activity.
  • CAS Number : 179601-39-9
  • IUPAC Name : (1R)-1-pyrimidin-5-ylethanamine

This compound exhibits its biological effects primarily through interactions with specific molecular targets:

  • Enzyme Interaction : Similar compounds have been shown to target enzymes like ω-transaminase, suggesting that this compound may also interact with key metabolic enzymes involved in amino acid metabolism and neurotransmitter synthesis.
  • Biochemical Pathways : It is involved in biochemical pathways such as the hydrogenation of nitriles and reductive amination of carbonyl compounds. These pathways are crucial for synthesizing various bioactive molecules.

Pharmacological Applications

The compound has been explored for several pharmacological applications:

  • Antitumor Activity : Research indicates that analogues of pyrimidine derivatives demonstrate antitumor properties by inhibiting purine de novo biosynthesis. These compounds can affect tumor cell growth by targeting metabolic pathways essential for cancer cell proliferation .
  • Enzyme Inhibition : Studies show that this compound may inhibit enzymes involved in nucleotide synthesis, making it a candidate for further investigation in cancer therapy and metabolic disorders .

Comparative Studies

Comparative studies with similar compounds reveal the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
(1S)-1-(Pyrimidin-5-YL)ethan-1-amineEnantiomer with different chiralityVaries significantly in enzyme inhibition
(1R)-1-(Pyrimidin-4-YL)ethan-1-amineStructural isomer with different pyrimidine substitutionDifferent interaction profile with biological targets
(1R)-1-(Pyridin-5-YL)ethan-1-aminePyridine ring instead of pyrimidineExhibits distinct pharmacological properties

Case Study 1: In Vitro Antitumor Activity

A study synthesized various analogues of pyrimidines, including this compound, and tested their effects on tumor cell lines. The results indicated that certain modifications to the pyrimidine structure enhanced antitumor activity, highlighting the importance of the aminoethyl side chain in biological efficacy .

Case Study 2: Enzyme Binding Studies

In another study, researchers investigated the binding affinity of this compound to specific enzymes involved in nucleotide metabolism. The findings suggested that the compound effectively inhibited enzyme activity, which could be leveraged for therapeutic applications in cancer treatment .

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